molecular formula C15H11ClFNO3 B5752376 7-(3-chloro-4-fluorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine

7-(3-chloro-4-fluorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine

Cat. No. B5752376
M. Wt: 307.70 g/mol
InChI Key: XURBXHJGQLTFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-chloro-4-fluorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine, also known as CP-526,555, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the benzoxazine family of compounds, which have been shown to have a variety of biological activities.

Mechanism of Action

7-(3-chloro-4-fluorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine acts as a selective antagonist of the serotonin 5-HT1A receptor. This receptor is widely distributed in the brain and is involved in the regulation of mood, anxiety, and other physiological functions. By blocking the activity of this receptor, 7-(3-chloro-4-fluorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine can modulate the activity of the serotonin system in the brain, leading to changes in mood and behavior.
Biochemical and physiological effects:
7-(3-chloro-4-fluorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anxiolytic and antidepressant effects, as well as effects on sleep, appetite, and other physiological functions. These effects are thought to be mediated by the blockade of the serotonin 5-HT1A receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(3-chloro-4-fluorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine in lab experiments is its selectivity for the serotonin 5-HT1A receptor. This allows researchers to selectively manipulate the activity of this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of using 7-(3-chloro-4-fluorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.

Future Directions

There are several future directions for research on 7-(3-chloro-4-fluorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine. One area of interest is its potential as a therapeutic agent for the treatment of anxiety and depression in humans. Clinical trials are needed to determine its safety and efficacy in humans. Another area of interest is its potential as a tool for investigating the role of the serotonin system in the brain. Further studies are needed to elucidate the mechanisms underlying its anxiolytic and antidepressant effects, as well as its effects on other physiological functions. Finally, there is a need for the development of new synthesis methods for 7-(3-chloro-4-fluorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine that are more efficient and scalable. This will facilitate its use in future research studies.
In conclusion, 7-(3-chloro-4-fluorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine is a chemical compound that has been studied for its potential use in scientific research. Its selectivity for the serotonin 5-HT1A receptor makes it a valuable tool for investigating the role of this receptor in the regulation of mood and anxiety. Further research is needed to determine its potential as a therapeutic agent for the treatment of anxiety and depression in humans.

Synthesis Methods

7-(3-chloro-4-fluorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine can be synthesized using a variety of methods. One common method involves the reaction of 3-chloro-4-fluoroaniline with glyoxal in the presence of a base, followed by cyclization with formaldehyde. Another method involves the reaction of 3-chloro-4-fluoroaniline with 2,3-dihydrofuran in the presence of a base, followed by cyclization with formaldehyde. Both of these methods have been used successfully to synthesize 7-(3-chloro-4-fluorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine in high yields and purity.

Scientific Research Applications

7-(3-chloro-4-fluorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine has been studied for its potential use in a variety of scientific research areas. One area of interest is its potential as a therapeutic agent for the treatment of anxiety and depression. Studies have shown that 7-(3-chloro-4-fluorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine has anxiolytic and antidepressant effects in animal models. Another area of interest is its potential as a tool for investigating the role of the serotonin system in the brain. 7-(3-chloro-4-fluorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine has been shown to selectively block the activity of the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.

properties

IUPAC Name

7-(3-chloro-4-fluorophenyl)-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO3/c16-11-4-10(1-2-12(11)17)18-6-9-3-14-15(21-8-20-14)5-13(9)19-7-18/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURBXHJGQLTFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC3=C(C=C2OCN1C4=CC(=C(C=C4)F)Cl)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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